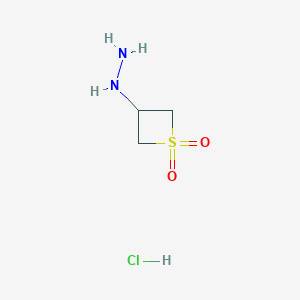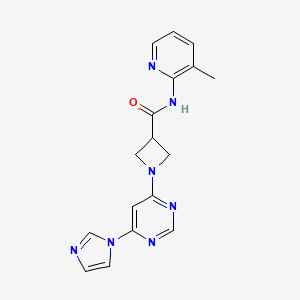![molecular formula C18H21FN2O B2951352 1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine CAS No. 65214-80-4](/img/structure/B2951352.png)
1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a piperazine derivative . Piperazines are involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .
Synthesis Analysis
The synthesis of piperazine derivatives has been reported in several studies . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring connected to a diphenylmethane with two fluorine atoms at para-positions . The InChI code for this compound is 1S/C18H21FN2O/c1-22-17-8-4-15(5-9-17)18(21-12-10-20-11-13-21)14-2-6-16(19)7-3-14/h2-9,18,20H,10-13H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 300.38 . It is recommended to be stored in a refrigerated condition .作用機序
Target of Action
Similar compounds have been involved in the synthesis of biologically active molecules including chemokine antagonists and pyrimidine derivatives .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit cholinesterase and aβ-aggregation .
Biochemical Pathways
Related compounds have been associated with cytotoxic and antiplasmodial activity, suggesting potential involvement in pathways related to cell death and parasite infection .
Result of Action
Compounds with similar structures have shown strong activities in certain biological assays .
実験室実験の利点と制限
1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to its use in laboratory experiments. It is not water soluble, so it must be dissolved in an organic solvent such as dimethyl sulfoxide. In addition, its effects on biochemical and physiological processes are not completely understood, so further research is needed to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research on 1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine. One area of research is to further investigate its effects on biochemical and physiological processes. This could include studying the effects of this compound on other neurotransmitters, hormones, and other physiological processes. In addition, further research is needed to understand the long-term effects of this compound on the body. Additionally, research could be done to develop more efficient and cost-effective methods for synthesizing this compound. Finally, research could be done to develop new compounds based on the structure of this compound that could be used for various scientific research applications.
合成法
1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine can be synthesized from commercially available 4-fluorophenylacetonitrile and 4-methoxyphenylacetic acid. These two components are reacted in the presence of a base such as potassium carbonate, followed by a series of reactions including oxidation, reduction, and acylation. The final product is a white solid with a melting point of 128-130°C (Chen et al., 2019).
科学的研究の応用
1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including 4-fluoro-N-methyl-3-nitrophenethylamine (FNMNP) and 4-fluoro-N-methyl-3-nitrophenethylamine hydrochloride (FNMNPH) (Chen et al., 2019). In addition, this compound has been used in the study of biochemical and physiological effects.
Safety and Hazards
特性
IUPAC Name |
1-[(4-fluorophenyl)-(4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-22-17-8-4-15(5-9-17)18(21-12-10-20-11-13-21)14-2-6-16(19)7-3-14/h2-9,18,20H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVBLLWAMLAJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(4-(trifluoromethyl)benzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2951280.png)
![N-(5-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2951283.png)
![3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2951285.png)
![2-methyl-3-phenyl-8-(piperidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2951286.png)


![ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2951290.png)
![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride](/img/structure/B2951291.png)
![Ethyl 2-[2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2951292.png)